molecular formula C12H16O5 B1334989 3-(2,4,6-Trimethoxyphenyl)propanoic acid CAS No. 74737-05-6

3-(2,4,6-Trimethoxyphenyl)propanoic acid

Cat. No. B1334989
CAS RN: 74737-05-6
M. Wt: 240.25 g/mol
InChI Key: LKDSCRCVTKEXRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the copper-catalyzed C-N coupling reactions for the synthesis of 3-(diphenylphosphino)propanoic acid , and the use of phenylmagnesium bromide to react with 3-(trichlorogermyl)propanoic acid to produce 3-(triphenylgermyl)propanoic acid . These methods indicate that the synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid could potentially be achieved through similar catalytic or Grignard reactions, utilizing appropriate precursors and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2,4,6-Trimethoxyphenyl)propanoic acid has been characterized using various spectroscopic techniques. For example, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed by IR and X-ray diffraction studies . Such analyses are crucial for confirming the molecular structure and understanding the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

The reactivity of compounds with similar structural features to 3-(2,4,6-Trimethoxyphenyl)propanoic acid has been explored. For instance, the reactivity of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide shows the potential for multiple reaction pathways and products, depending on the molar ratios and conditions used . This suggests that 3-(2,4,6-Trimethoxyphenyl)propanoic acid could also exhibit diverse reactivity, which would be valuable for further functionalization or application in synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(2,4,6-Trimethoxyphenyl)propanoic acid can be inferred from studies such as the conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy . These studies provide insights into the conformational preferences and stability of the molecules, which are influenced by the substituents and the electronic effects they impart. Additionally, the first hyperpolarizability and MEP analysis of related compounds provide information on the electronic properties and potential applications in materials science .

Scientific Research Applications

Reactivity and Stability in Chemical Synthesis

3-(2,4,6-Trimethoxyphenyl)propanoic acid exhibits unusual stabilities and reactivities in chemical synthesis. For example, it's involved in reactions with perchloric acid, resulting in the formation of triarylcarbenium salts, which demonstrate notable inertness even in hot ethanol. These salts also undergo specific reactions under alkaline conditions, highlighting the compound's versatility in organic synthesis (Wada et al., 1997).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3-(2,4,6-Trimethoxyphenyl)propanoic acid have been studied for their potential in combating multidrug resistance (MDR). Certain esters of this compound have shown effectiveness in inhibiting P-glycoprotein-mediated MDR, which is a significant challenge in cancer treatment (Martelli et al., 2011).

Material Science and Nanotechnology

The compound has been utilized in the synthesis of conjugates with fullerene C60, under Bingel–Hirsch conditions. These conjugates exhibit interesting redox properties, which could have implications in material science and nanotechnology applications (Torosyan et al., 2015).

Organosilicon Chemistry

In organosilicon chemistry, the 2,4,6-trimethoxyphenyl unit, related to 3-(2,4,6-Trimethoxyphenyl)propanoic acid, acts as a unique protecting group for silicon. This property is crucial for developing new methods in synthesis and silylation, which is important in the production of silicon-based materials (Popp et al., 2007).

Chemical Analysis and Testing

The compound plays a role in the development of sensitive monoclonal antibodies for detecting residues in food products, like milk and honey. This has significant implications for food safety and quality control (Chen et al., 2017).

Environmental Chemistry

In environmental chemistry, derivatives of 3-(2,4,6-Trimethoxyphenyl)propanoic acid have been used in studies for the analysis and removal of herbicides, showcasing its utility in addressing environmental pollution issues (Ranz et al., 2008).

properties

IUPAC Name

3-(2,4,6-trimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDSCRCVTKEXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996257
Record name 3-(2,4,6-Trimethoxyphenyl)propanoic acid
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4,6-Trimethoxyphenyl)propanoic acid

CAS RN

74737-05-6
Record name 2,4,6-Trimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74737-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4,6-Trimethoxyphenyl)propionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4,6-Trimethoxyphenyl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4,6-trimethoxyphenyl)propionic acid
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